1-Ethenylcyclopropane-1-carboxylic acid
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Overview
Description
1-Ethenylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an ethenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-Ethenylcyclopropane-1-carboxylic acid (ACC) is the ethylene biosynthesis pathway in plants . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Mode of Action
ACC interacts with its targets, ACSs and ACOs, to facilitate the production of ethylene, a plant hormone . This interaction results in changes in the plant’s growth and development, including germination, leaf and floral senescence and abscission, fruit ripening, and responses to biotic and abiotic stresses .
Biochemical Pathways
The biochemical pathway affected by ACC is the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC, which is catalyzed by ACS . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACO .
Pharmacokinetics
It is known that acc can be conjugated to three different derivatives . ACC can also be metabolized by bacteria using ACC-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The molecular and cellular effects of ACC’s action are primarily related to the production of ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . These include germination, leaf and floral senescence and abscission, fruit ripening, and the response to various stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. For example, ACC formation differs in response to developmental, hormonal, and environmental cues . Additionally, exogenous ethylene or ACC may increase stress tolerance of plants in long-term experiments .
Biochemical Analysis
Biochemical Properties
1-Ethenylcyclopropane-1-carboxylic acid plays a crucial role in biochemical reactions . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound interacts with various enzymes, proteins, and other biomolecules, significantly influencing their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly influencing the biochemical landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters or binding proteins . It has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopropane-1-carboxylic acid can be synthesized through several methods:
Cyclopropanation of Alkenes: One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. This reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives. This method involves the formation of a cyclopropane ring through the cyclization of a precursor molecule under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
1-Ethenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1-Vinylcyclopropane-1-carboxylic acid
- 1-Aminocyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid
Comparison: 1-Ethenylcyclopropane-1-carboxylic acid is unique due to the presence of both an ethenyl group and a cyclopropane ring, which imparts distinct reactivity and properties compared to similar compounds. For instance, 1-aminocyclopropane-1-carboxylic acid is primarily known for its role as a precursor to the plant hormone ethylene , whereas this compound is more versatile in synthetic applications.
Properties
IUPAC Name |
1-ethenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOBSLHNWIVQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343268-26-8 |
Source
|
Record name | 1-ethenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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